Cobalt tris(acetylacetonate)

Description

Properties

IUPAC Name |

cobalt(3+);pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Co/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACIXPOMJJIDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893462 | |

| Record name | Cobalt(3+) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-46-9 | |

| Record name | tris(Acetylacetonato)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(acetylacetonate)cobalt(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(3+) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentane-2,4-dionato-O,O')cobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cobalt tris(acetylacetonate) fundamental properties

An In-depth Technical Guide to Cobalt (III) Tris(acetylacetonate)

Introduction

Cobalt (III) tris(acetylacetonate), often abbreviated as Co(acac)₃, is an octahedral coordination complex with the chemical formula Co(C₅H₇O₂)₃.[1] This dark green, crystalline solid is notable for its stability and solubility in a wide range of organic solvents, making it a versatile compound in both academic research and industrial applications.[1][2] Its primary utility stems from its role as a catalyst precursor in homogeneous catalysis, a starting material in organic synthesis, and a precursor for the creation of advanced materials such as cobalt oxide nanoparticles.[2][3][4] This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key applications of Co(acac)₃, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Co(acac)₃ is a coordination compound where a central cobalt atom, in its +3 oxidation state, is chelated by three bidentate acetylacetonate (B107027) (acac) ligands through their oxygen atoms.[2] The resulting complex has a coordination number of six and exhibits D₃ symmetry, which makes it a chiral molecule.[1][2] It is a low-spin, diamagnetic solid, a property confirmed by its sharp NMR resonances.[1][5][6] While stable under standard conditions, it can undergo thermal decomposition at elevated temperatures or upon exposure to light.[2][7]

Data Presentation: Quantitative Properties

The core physical and chemical data for Cobalt (III) tris(acetylacetonate) are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Co(acac)₃

| Property | Value | References |

| Chemical Formula | C₁₅H₂₁CoO₆ | [1][2][8] |

| Molar Mass | 356.26 g/mol | [1][2][8] |

| Appearance | Dark green to black crystalline solid | [1][8][9] |

| Melting Point | 210-213 °C (decomposes) | [1][9][10] |

| Density | 1.41 - 1.43 g/cm³ | [1][11] |

| Crystal System | Monoclinic | [12][13] |

| Space Group | P2₁/c | [12][13] |

| Magnetic Property | Diamagnetic | [1][5] |

| Enthalpy of Fusion (ΔfusH) | 93.9 kJ/mol at 478 K | [14] |

| Enthalpy of Sublimation (ΔsubH) | 138 kJ/mol (over 433-463 K) | [14] |

Table 2: Solubility Profile of Co(acac)₃

| Solvent | Solubility | References |

| Water | Slightly soluble (3 g/L) / Insoluble | [1][8][15][16] |

| Toluene (B28343) | Soluble | [2][17] |

| Chloroform | Soluble | [2] |

| Acetone | Soluble / Slightly Soluble | [2][10][16] |

| Methanol | Soluble | [10][16] |

| Halogenated Solvents | Soluble | [10][16] |

| Ethanol (B145695) | Soluble (for recrystallization) | [2][18] |

| Heptane (B126788) | Used as an anti-solvent for precipitation | [19] |

Molecular Structure and Spectroscopic Data

The molecular structure of Co(acac)₃ has been confirmed by X-ray crystallography to be octahedral.[1][12] The three acetylacetonate ligands bind to the cobalt center in a bidentate fashion, forming a stable six-membered chelate ring.[5] This configuration results in a low-spin d⁶ electron configuration for the Co(III) ion, which accounts for its diamagnetic nature.[6]

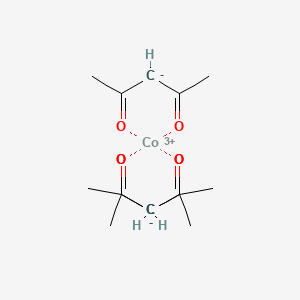

Caption: Octahedral coordination of the Co(III) center by three bidentate acetylacetonate ligands.

Table 3: Spectroscopic Data for Co(acac)₃

| Technique | Key Observations | References |

| Infrared (IR) | Spectra available, typically measured as a solid in a KBr wafer. Characteristic C=O and C=C stretching bands of the coordinated acac ligand are observed. | [11][20][21] |

| ¹H-NMR | Exhibits sharp resonances, which is consistent with a diamagnetic complex. This confirms the low-spin state of the Co(III) center. | [6] |

| UV-Vis | Solution-state spectra (e.g., in ethanol) have been reported, showing characteristic absorptions related to d-d transitions and ligand-to-metal charge transfer. | [22] |

| Mass Spectrometry | Electron ionization (EI) mass spectra have been documented. | [14] |

Experimental Protocols

Synthesis of Cobalt (III) Tris(acetylacetonate)

The most common laboratory synthesis involves the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).[1][5]

Reaction Equation: 2CoCO₃ + 6(Hacac) + H₂O₂ → 2[Co(acac)₃] + 2CO₂ + 4H₂O[19]

Methodology:

-

Reaction Setup: Suspend cobalt(II) carbonate (2.5 g) in a flask containing acetylacetone (20 mL).[17][19]

-

Heating: Place the flask in a water bath heated to approximately 90°C and stir the mixture.[18]

-

Oxidation: Add 30% hydrogen peroxide (H₂O₂) dropwise to the heated mixture over a period of time. The color of the solution will change to a dark green, and the product will begin to precipitate.[18][23]

-

Reaction Completion: Continue heating and stirring for an additional 15-30 minutes after the H₂O₂ addition is complete to ensure the reaction goes to completion.[18][24]

-

Isolation of Crude Product: Cool the reaction mixture first to room temperature and then in an ice bath for several hours to maximize crystallization.[18]

-

Filtration: Collect the dark green crystals of crude Co(acac)₃ by vacuum filtration and wash them with cold distilled water or ethanol.[18][19]

Purification by Recrystallization

The crude product can be purified to remove unreacted starting materials and side products.

Methodology:

-

Dissolution: Dissolve the crude Co(acac)₃ product in a minimum amount of a boiling solvent, such as toluene or ethanol.[17][18]

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[17]

-

Crystallization: Allow the hot, filtered solution to cool slowly to room temperature. To further induce crystallization, add a miscible anti-solvent like heptane or petroleum ether and/or cool the solution in an ice bath.[17][19][24]

-

Final Filtration: Collect the purified, dark green crystals via vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of a cold solvent (e.g., cold ethanol or petroleum ether) and allow them to air-dry or dry in an oven at a moderate temperature (e.g., 110 °C).[17][24]

Caption: General experimental workflow for the synthesis and purification of Co(acac)₃.

Key Applications

The unique properties of Co(acac)₃ make it a valuable tool in several scientific domains.

Homogeneous Catalysis

Co(acac)₃ is widely used as a catalyst precursor.[4] Its solubility in organic solvents allows it to be used in homogeneous reaction mixtures. Often, the Co(III) center is reduced in situ to a catalytically active Co(II) or Co(I) species, which then participates in the catalytic cycle.[1] It has been successfully employed as a catalyst for a variety of organic transformations, including:

-

Oxidation of alcohols and epoxidation of alkenes[2]

-

Polymerization of olefins[2]

-

O-silylation reactions[25]

-

Coupling and cyclization reactions[3]

Caption: Conceptual catalytic cycle involving Co(acac)₃ as a precursor.

Materials Science

In materials science, Co(acac)₃ serves as a valuable molecular precursor for the synthesis of cobalt-containing materials.[3] Its volatility and clean decomposition characteristics make it suitable for chemical vapor deposition (CVD) techniques. It has been specifically used to grow thin films and nanoparticles of cobalt oxides, such as Co₃O₄, which have applications in energy storage, catalysis, and sensors.[2][26] It is also used as a pigment in resins and glass and in the production of media for computer memory.[8][27]

Drug Development and Biochemistry

While its direct application in drug development is less common, Co(acac)₃ is used as a model compound to study the behavior of metal ions in biological systems.[2] Its interactions with biomolecules like DNA and proteins have been investigated, and some studies have explored its potential cytotoxic effects on cancer cell lines.[28] Furthermore, its paramagnetic properties have led to its consideration as a potential contrast agent for magnetic resonance imaging (MRI).[2]

Conclusion

Cobalt (III) tris(acetylacetonate) is a fundamentally important coordination complex with a well-characterized set of physical, chemical, and spectroscopic properties. Its stability, solubility, and reactivity make it an indispensable tool for researchers. The detailed experimental protocols for its synthesis and purification are well-established, allowing for its reliable preparation in the laboratory. Its diverse applications, particularly as a catalyst precursor in organic synthesis and as a molecular precursor in materials science, underscore its versatility and continued relevance in advancing chemical research and development.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. far-chemical.com [far-chemical.com]

- 10. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]

- 11. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 12. The crystal structure of cobaltic acetylacetonate Co (C5H7O2)3 | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chembk.com [chembk.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 21. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Cobalt(III) acetylacetonate - Hazardous Agents | Haz-Map [haz-map.com]

- 28. iosrjournals.org [iosrjournals.org]

A Comprehensive Guide to the Synthesis of Cobalt(III) Tris(acetylacetonate) from Cobalt(II) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cobalt(III) tris(acetylacetonate), a common coordination complex with applications in catalysis and materials science. This document details the experimental protocol, reaction mechanism, and product characterization, presenting quantitative data in a clear and accessible format.

Overview of the Synthesis

The synthesis of cobalt(III) tris(acetylacetonate) [Co(acac)₃] from cobalt(II) carbonate involves a two-step process within a single reaction vessel. Initially, cobalt(II) carbonate reacts with acetylacetone (B45752) (acacH) to form the cobalt(II) acetylacetonate (B107027) complex. Subsequently, this intermediate is oxidized in situ to the stable cobalt(III) tris(acetylacetonate) using hydrogen peroxide. The overall balanced chemical equation for this reaction is:

2 CoCO₃ + 6 CH₃COCH₂COCH₃ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O[1][2][3]

This method is widely employed due to its efficiency and the stability of the final product.

Reaction Mechanism

The synthesis proceeds through two key stages:

-

Formation of the Cobalt(II) Intermediate: Cobalt(II) carbonate reacts with acetylacetone, which acts as a bidentate ligand. The acidic proton of the enol form of acetylacetone is neutralized by the carbonate, leading to the formation of a cobalt(II) acetylacetonate complex. This initial complex is labile and readily undergoes substitution.[4]

-

Oxidation to Cobalt(III): Hydrogen peroxide is introduced as an oxidizing agent to convert the cobalt(II) center to cobalt(III).[1][5] The cobalt(III) oxidation state is substitutionally inert, resulting in the formation of the stable, dark green tris(acetylacetonato)cobalt(III) complex. The presence of excess acetylacetone ensures the complete coordination of the cobalt(III) ion.

Experimental Protocols & Quantitative Data

Various protocols for this synthesis have been reported, with slight variations in reactant quantities, reaction times, and temperatures. The following table summarizes quantitative data from several sources, providing a comparative overview.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Cobalt(II) Carbonate | 128 g | 2.5 g | 1.25 g |

| Acetylacetone | 315 g | 10 mL | 10 mL |

| Hydrogen Peroxide | 100 g (35% solution) | 30 mL (30% solution) | 5 mL (35% solution) in 10 mL water |

| Solvent | 400 mL Acetone | None specified | None specified |

| Reaction Temperature | Reflux (66°C) | 90°C | ~90°C |

| Reaction Time | 4.5 hours | Not specified | 10-15 minutes before H₂O₂ addition |

| Reported Yield | 94.4 - 97.2% | Not specified | Not specified |

A generalized, detailed experimental protocol is provided below, amalgamating best practices from the reviewed literature.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cobalt(II) carbonate and acetylacetone.

-

Initial Reaction: Heat the mixture with stirring to approximately 90°C. Carbon dioxide evolution should be observed as the cobalt(II) carbonate reacts.

-

Oxidation: Once the initial effervescence subsides, add hydrogen peroxide dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 90°C. The color of the reaction mixture will darken to a deep green.

-

Completion and Cooling: After the addition of hydrogen peroxide is complete, continue heating and stirring for an additional 15-30 minutes to ensure the reaction goes to completion.[5] Subsequently, cool the flask to room temperature and then in an ice bath to precipitate the product.

-

Isolation and Purification: Collect the dark green crystals by vacuum filtration and wash them with cold distilled water or ethanol (B145695).[5] The crude product can be recrystallized from a suitable solvent such as toluene (B28343) or ethanol to obtain a higher purity product. Dry the purified crystals in a desiccator or a vacuum oven.

Characterization of Cobalt(III) Tris(acetylacetonate)

The final product is a dark green, crystalline solid.[1] Proper characterization is essential to confirm the identity and purity of the synthesized complex.

| Property | Value |

| Appearance | Dark green powder or crystals |

| Melting Point | 210-213 °C (decomposes)[6][7][8] |

| Solubility | Soluble in organic solvents, insoluble in water |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of Co(acac)₃ is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically observed in the range of 1500-1600 cm⁻¹.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum in ethanol exhibits characteristic bands. A broad band is observed around 2.1 eV (approximately 590 nm), which is attributed to d-d transitions of the cobalt ion. A sharper increase in absorption begins around 2.4 eV (approximately 517 nm), corresponding to ligand-to-metal charge transfer (LMCT) bands.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of Cobalt(III) Tris(acetylacetonate).

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cobalt(III) acetylacetonate 99.99 trace metals 21679-46-9 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. americanelements.com [americanelements.com]

- 9. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]

Cobalt Tris(acetylacetonate): A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tris(acetylacetonate), [Co(acac)₃], is a coordination complex of significant interest in various chemical and biomedical research fields. Its well-defined molecular structure, electronic properties, and reactivity make it a valuable compound for catalysis, materials science, and as a precursor in chemical synthesis. This in-depth technical guide provides a comprehensive overview of the molecular structure and bonding of Co(acac)₃, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural and experimental workflows.

Molecular Structure and Bonding

Cobalt tris(acetylacetonate) is an octahedral coordination complex in which a central cobalt(III) ion is coordinated to three bidentate acetylacetonate (B107027) (acac) ligands.[1] The acetylacetonate anion, [CH₃COCHCOCH₃]⁻, acts as a bidentate ligand, binding to the cobalt ion through its two oxygen atoms to form a stable six-membered chelate ring.

The cobalt(III) center in Co(acac)₃ has a d⁶ electron configuration. In the octahedral ligand field created by the six oxygen donor atoms, these electrons occupy the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic complex.[2] This diamagnetism is confirmed by the sharp resonances observed in its ¹H NMR spectrum.[2] The overall molecule possesses D₃ symmetry, rendering it chiral.[1]

The bonding within the chelate rings has significant delocalized π-character. The C-C and C-O bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization across the acetylacetonate backbone. This delocalization contributes to the overall stability of the complex.

Crystallographic Data

X-ray crystallography has confirmed the molecular structure of Co(acac)₃. The compound crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure consists of discrete molecules of Co(acac)₃ held together by van der Waals forces.[3]

Data Presentation

Crystallographic and Bond Parameter Data

The following table summarizes key crystallographic and structural data for cobalt tris(acetylacetonate).

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 13.951(9) Å, b = 7.470(5) Å, c = 16.222(11) Å, β = 98.48(5)° | [3] |

| Calculated Co-O Bond Length | ~1.89 Å (for singlet ground state) | [1] |

| Calculated O-Co-O Angle | ~96.5° (for singlet ground state) | [1] |

Spectroscopic Data

The spectroscopic data for Co(acac)₃ provides valuable insights into its electronic structure and bonding.

| Technique | Parameter | Value (in CDCl₃) | Reference |

| ¹H NMR | Chemical Shift (δ) - Methine (CH) | ~5.5 ppm | [2] |

| Chemical Shift (δ) - Methyl (CH₃) | ~2.2 ppm | [2] | |

| FT-IR | ν(C=O) + ν(C=C) stretch | ~1578 cm⁻¹ | |

| ν(C=C) + ν(C=O) stretch | ~1525 cm⁻¹ | ||

| ν(Co-O) stretch | ~465 cm⁻¹ | [4] | |

| UV-Vis Spectroscopy | λ_max (d-d transition) | ~595 nm | |

| λ_max (Ligand-to-Metal Charge Transfer) | ~324 nm |

Experimental Protocols

Synthesis of Cobalt Tris(acetylacetonate)

This protocol describes the synthesis of Co(acac)₃ from cobalt(II) carbonate, acetylacetone, and hydrogen peroxide.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (acacH, C₅H₈O₂)

-

10% Hydrogen peroxide (H₂O₂)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, add 1.0 g of cobalt(II) carbonate and 10 mL of acetylacetone.

-

Heat the mixture to 90-100 °C in a water bath with constant stirring.

-

Slowly add 20 mL of 10% hydrogen peroxide dropwise to the mixture over a period of 30 minutes. The color of the solution will change to a dark green.

-

After the addition is complete, continue heating and stirring for an additional 15 minutes.

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the dark green crystals by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot ethanol to obtain pure, dark green needles of Co(acac)₃.

-

Dry the purified crystals in a desiccator.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized Co(acac)₃ in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: A standard ¹H NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum. The diamagnetic nature of Co(acac)₃ will result in sharp signals.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the Co(acac)₃ product or use an ATR-FTIR spectrometer.

-

Instrument: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of Co(acac)₃ in a suitable solvent such as ethanol or chloroform.

-

Instrument: A standard UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

Mandatory Visualizations

Caption: Octahedral coordination of Co(III) by three acetylacetonate ligands.

Caption: Step-by-step workflow for the synthesis of Co(acac)₃.

Caption: Delocalization of π-electrons in the acetylacetonate chelate ring.

References

An In-depth Technical Guide to the Solubility of Cobalt Tris(acetylacetonate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cobalt tris(acetylacetonate), also known as Co(acac)₃, in various organic solvents. This information is critical for its application in catalysis, materials science, and pharmaceutical research, where it is often utilized as a catalyst or precursor.

Core Concepts

Cobalt tris(acetylacetonate) is a coordination complex with the formula Co(C₅H₇O₂)₃. It is a green, crystalline solid that is generally characterized as being soluble in organic solvents and insoluble in water.[1] The solubility of Co(acac)₃ is a key physical property that dictates its utility in various chemical processes, influencing reaction kinetics, catalyst homogeneity, and product purity.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Cobalt tris(acetylacetonate) in a range of organic solvents. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C | Qualitative Solubility |

| Benzene | C₆H₆ | 13.5[2] | 0.0379 | Soluble[3] |

| Toluene | C₇H₈ | 3.9[2] | 0.0109 | Soluble[3] |

| Methanol | CH₃OH | 0.5[2] | 0.0014 | Soluble[2] |

| Water | H₂O | 0.17[2] | 0.0005 | Insoluble[1][2] |

| Chloroform | CHCl₃ | - | - | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | - | - | Soluble in halogenated solvents[2] |

| Acetone | C₃H₆O | - | - | Slightly soluble[2] |

| Ethanol | C₂H₅OH | - | - | Insoluble[3] |

| Heptane | C₇H₁₆ | - | - | Insoluble[3] |

Note: Molar solubility was calculated using the molar mass of Cobalt tris(acetylacetonate) (356.26 g/mol ).

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of Cobalt tris(acetylacetonate) in an organic solvent. This protocol is based on the gravimetric method, a common and reliable technique for this purpose.

1. Preparation of a Saturated Solution: a. Add an excess amount of Cobalt tris(acetylacetonate) to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. b. Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value (e.g., 25°C).

2. Separation of Undissolved Solute: a. Once saturation is achieved, cease agitation and allow the undissolved solid to settle. b. Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a syringe filter to separate the saturated solution from the excess solid. It is crucial to avoid any transfer of solid particles into the filtrate.

3. Sample Collection and Solvent Evaporation: a. Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. b. Gently evaporate the solvent from the filtrate in a fume hood. This can be achieved by heating the dish at a temperature below the boiling point of the solvent or by using a rotary evaporator. Ensure that the temperature is not high enough to cause decomposition of the Cobalt tris(acetylacetonate).

4. Weighing and Calculation: a. Once the solvent has been completely removed, place the evaporating dish containing the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption. b. Weigh the evaporating dish with the dried Cobalt tris(acetylacetonate) on an analytical balance. c. The mass of the dissolved Cobalt tris(acetylacetonate) is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. d. Calculate the solubility in the desired units (e.g., g/L or mol/L) by dividing the mass of the solute by the volume of the filtrate taken.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of Cobalt tris(acetylacetonate).

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Cobalt Tris(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of Cobalt tris(acetylacetonate), Co(acac)3. The following sections detail its thermal stability and decomposition pathways under various atmospheric conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition mechanisms.

Thermal Stability and Decomposition Overview

Cobalt tris(acetylacetonate) is a coordination complex with moderate thermal stability, which is influenced by the surrounding atmosphere. Its decomposition process is a critical consideration in applications such as chemical vapor deposition (CVD) and catalysis, where precise temperature control is paramount. The thermal behavior of Co(acac)3 is typically investigated using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).

In an inert atmosphere, the decomposition of Co(acac)3 proceeds primarily through a reduction of the Co(III) center to Co(II), resulting in the formation of Co(acac)2.[1] In the presence of oxygen, a more complex oxidative decomposition occurs, leading to the formation of cobalt oxides.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of Co(acac)3 under different conditions.

Table 1: Melting Point and Enthalpy of Fusion of Co(acac)3

| Parameter | Value | Method | Reference |

| Melting Point | 210-213 °C | Literature | [Sigma-Aldrich Product Information] |

| Melting Point | 215 °C (centered peak) | DTA | [2] |

| Enthalpy of Fusion (ΔfusH) | 93.9 kJ/mol | DSC | [3] |

Table 2: Thermogravimetric Analysis (TGA) Data for Co(acac)3 Decomposition in an Inert Atmosphere

| Temperature Range (°C) | Weight Loss (%) | Maximum Rate of Weight Loss (°C) | Proposed Event | Reference |

| 140 - 235 | ~35 | 215 | Initial decomposition and loss of one acetylacetonate (B107027) ligand | [2] |

| 235 - 300 | ~22 | 235 | Further decomposition | [2] |

| > 300 | Minor | 305, 410 | Continued decomposition of organic fragments | [2] |

Table 3: Thermal Decomposition Data for Co(acac)3 in an Oxidizing Atmosphere (Air)

| Temperature Range (°C) | Key Observation | Proposed Intermediate/Product | Reference |

| < 300 | Main weight loss | Oxidation of acetylacetonate ligands | [3] |

| 100 - 130 | Stepwise oxidation | Co(acac)(OAc)2 | [1] |

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the thermal analysis of Co(acac)3, based on common practices cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass changes of Co(acac)3 under controlled atmospheric conditions.

Instrumentation: A simultaneous TGA-DSC instrument is typically employed.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Co(acac)3 (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to establish a stable baseline.

-

A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the complete decomposition of the sample (e.g., 600-800°C).

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference crucible (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage of weight loss at each stage. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

-

The DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., oxidative decomposition). The peak area can be used to quantify the enthalpy change of these transitions.

-

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of Co(acac)3.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of Co(acac)3.

Proposed Decomposition Pathway of Co(acac)3

Caption: Proposed decomposition pathways of Co(acac)3.

References

The Synthesis and Characterization of Cobalt Tris(acetylacetonate): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of cobalt tris(acetylacetonate), Co(acac)₃. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its discovery within the broader field of coordination chemistry. It presents a comparative analysis of various synthetic methodologies, supported by tabulated quantitative data. Detailed experimental protocols for the most common synthesis routes are provided, alongside a thorough characterization of the complex using various spectroscopic techniques. This guide also includes visual representations of experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction: A Historical Perspective

The journey to understanding cobalt tris(acetylacetonate) is deeply rooted in the foundational development of coordination chemistry. While a definitive first synthesis of this specific complex is not prominently documented, its emergence can be traced back to the burgeoning exploration of metal-ligand complexes in the late 19th and early 20th centuries.

The groundwork for understanding such compounds was laid by pioneers like Alfred Werner, who, in the 1890s, proposed his revolutionary theory of coordination compounds, describing how metal ions can bind with surrounding molecules or ions (ligands) in a well-defined geometry.

Within this context, the investigation of metal acetylacetonates (B15086760) gained traction. Historically, these compounds were among the earliest recognized coordination complexes.[1] The acetylacetonate (B107027) ligand (acac), derived from acetylacetone (B45752), proved to be a versatile chelating agent, forming stable complexes with a wide array of metal ions.

While specific attribution for the first synthesis of Co(acac)₃ is not clearly cited in available literature, the work of French chemists Georges Urbain and André-Louis Debierne at the turn of the 20th century was pivotal in the systematic study of metal acetylacetonates. Their research into the properties and synthesis of various metal complexes, including those of the lanthanides, contributed significantly to the broader understanding of this class of compounds.

The most common and well-documented synthetic routes for cobalt tris(acetylacetonate) that are utilized today involve the oxidation of a cobalt(II) salt in the presence of acetylacetone.[2][3] This method, often employing hydrogen peroxide as the oxidant, yields the stable, green, diamagnetic cobalt(III) complex.[2][3]

Physicochemical Properties

Cobalt tris(acetylacetonate) is a coordination complex with the chemical formula Co(C₅H₇O₂)₃.[4] It is an air-stable, green crystalline solid that is soluble in many organic solvents but insoluble in water.[5] The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by three bidentate acetylacetonate ligands.[4]

Table 1: Physicochemical Properties of Cobalt Tris(acetylacetonate)

| Property | Value |

| Molecular Formula | C₁₅H₂₁CoO₆ |

| Molar Mass | 356.26 g/mol |

| Appearance | Dark green crystalline powder |

| Melting Point | 213 °C |

| Density | 1.41 g/cm³ |

| Solubility | Soluble in organic solvents (e.g., toluene (B28343), chloroform, acetone), insoluble in water. |

| Magnetic Property | Diamagnetic |

Synthesis of Cobalt Tris(acetylacetonate)

The synthesis of cobalt tris(acetylacetonate) typically proceeds via the oxidation of a cobalt(II) precursor in the presence of acetylacetone. The most prevalent and reliable method utilizes cobalt(II) carbonate and hydrogen peroxide.

General Reaction Pathway

The overall chemical equation for the most common synthesis is:

2 CoCO₃ + 6 HC₅H₇O₂ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O[2]

In this reaction, cobalt(II) is oxidized to cobalt(III) by hydrogen peroxide, and the resulting Co(III) ion is chelated by three acetylacetonate ligands.

Comparative Synthesis Data

Various reported methods for the synthesis of cobalt tris(acetylacetonate) offer different yields and reaction conditions. Below is a summary of quantitative data from representative procedures.

Table 2: Quantitative Comparison of Synthesis Methods

| Cobalt(II) Precursor | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) |

| CoCO₃ | H₂O₂ (10%) | Acetylacetone | 90 | 45 minutes | Not specified |

| CoCO₃ | H₂O₂ (30%) | Acetylacetone/Water | 90 | ~ 4 hours | Not specified |

| CoCl₂·6H₂O | Not specified | Methanol | Not specified | 3 hours | 70 |

Detailed Experimental Protocols

This protocol is adapted from several well-established procedures.[6][7][8]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (HC₅H₇O₂)

-

10% Hydrogen peroxide (H₂O₂) solution

-

Toluene

-

Ethanol

Procedure:

-

Reaction Setup: In a fume hood, add 2.5 g of cobalt(II) carbonate to a 100 mL beaker.

-

Addition of Acetylacetone: Add 20 mL of acetylacetone to the beaker containing cobalt(II) carbonate.

-

Heating: Place the beaker on a steam bath or in a water bath heated to approximately 90°C.

-

Oxidation: While stirring, slowly add 30 mL of 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. The solution will turn dark green.

-

Reaction Completion: Continue heating and stirring for an additional 15 minutes after the hydrogen peroxide addition is complete.

-

Cooling and Precipitation: Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the dark green precipitate by suction filtration using a Büchner funnel.

-

Washing: Wash the crude product with small portions of cold ethanol.

-

Drying: Dry the product in an oven at 100-110°C.

-

Recrystallization (Optional): The crude product can be recrystallized from hot toluene to obtain a purer crystalline solid.

Characterization

The identity and purity of the synthesized cobalt tris(acetylacetonate) can be confirmed through various spectroscopic techniques.

Spectroscopic Data

Table 3: Spectroscopic Characterization of Cobalt Tris(acetylacetonate)

| Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | Strong bands around 1590 cm⁻¹ and 1520 cm⁻¹ corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. |

| UV-Visible Spectroscopy | In organic solvents, shows characteristic absorption bands in the visible region, typically around 600 nm, which are responsible for its green color. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | As a diamagnetic d⁶ complex, it exhibits sharp ¹H NMR signals. The methine proton (CH) of the acetylacetonate ligand typically appears as a singlet around 5.5 ppm, and the methyl protons (CH₃) appear as a singlet around 2.2 ppm in CDCl₃.[7][9] |

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in the synthesis and purification of Cobalt tris(acetylacetonate).

Caption: A diagram outlining the workflow for the spectroscopic characterization of Cobalt tris(acetylacetonate).

Conclusion

Cobalt tris(acetylacetonate) remains a significant compound in coordination chemistry with a rich history intertwined with the development of the field. The synthetic methods, particularly the oxidation of cobalt(II) carbonate with hydrogen peroxide, are robust and provide a reliable route to this important complex. Its well-defined structure and properties, confirmed through various spectroscopic techniques, make it a valuable precursor and catalyst in various chemical applications. This guide provides the essential technical information for its synthesis, characterization, and historical context, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. magritek.com [magritek.com]

- 8. youtube.com [youtube.com]

- 9. azom.com [azom.com]

An In-depth Technical Guide to the Coordination Chemistry of Cobalt Tris(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tris(acetylacetonate), [Co(acac)₃], is a coordination complex with significant applications in catalysis, materials science, and as a precursor in chemical synthesis. This guide provides a comprehensive overview of its fundamental coordination chemistry, including its synthesis, structure, spectroscopic properties, and reactivity. Detailed experimental protocols for its preparation and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores the emerging role of cobalt complexes, including those containing the acetylacetonate (B107027) ligand, in the field of drug development, particularly as potential anticancer agents.

Introduction

Cobalt tris(acetylacetonate) is an octahedral coordination complex in which a central cobalt(III) ion is chelated by three acetylacetonate (acac) ligands.[1] The acetylacetonate anion, derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand, coordinating to the cobalt center through its two oxygen atoms.[2] This results in a stable, neutral complex that is soluble in many organic solvents, a property that enhances its utility in various chemical transformations.[1] The diamagnetic nature of Co(acac)₃, arising from its low-spin d⁶ electron configuration, allows for straightforward characterization by nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis and Purification

The synthesis of cobalt tris(acetylacetonate) typically involves the oxidation of a cobalt(II) salt in the presence of acetylacetone. A common and reliable method utilizes cobalt(II) carbonate and hydrogen peroxide as the oxidant.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of Co(acac)₃ is as follows:

-

Reaction Setup: In a fume hood, combine 2.5 g of cobalt(II) carbonate and 20 mL of acetylacetone in a 100 mL flask equipped with a magnetic stirrer.

-

Heating: Gently heat the mixture to approximately 90°C with continuous stirring.

-

Oxidation: While maintaining the temperature, add 30 mL of a 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. It is advisable to cover the flask with a watch glass between additions.

-

Reaction Completion: After the complete addition of hydrogen peroxide, continue heating and stirring the mixture for an additional 15-30 minutes.

-

Isolation: Cool the reaction mixture in an ice-salt bath for 30 minutes to facilitate the precipitation of the product.

-

Filtration: Collect the dark green crystalline product by vacuum filtration using a Büchner funnel.

-

Drying: Dry the collected solid in an oven at 110°C to a constant weight.

Experimental Protocol: Purification

The crude Co(acac)₃ can be purified by recrystallization:

-

Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

-

Hot Filtration: Quickly filter the hot, dark green solution through a cotton plug in a glass funnel to remove any insoluble impurities.

-

Crystallization: Reheat the filtrate and then add petroleum ether until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection: Collect the resulting green crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and air-dry.

Structural and Physical Properties

Cobalt tris(acetylacetonate) forms a well-defined octahedral geometry around the central cobalt(III) ion.[1] The three bidentate acetylacetonate ligands create a chiral complex with D₃ symmetry.[1]

Tabulated Physical and Structural Data

| Property | Value |

| Molecular Formula | C₁₅H₂₁CoO₆ |

| Molecular Weight | 356.26 g/mol |

| Appearance | Dark green crystalline solid |

| Melting Point | 210-213 °C |

| Solubility | Soluble in organic solvents (e.g., toluene, chloroform, acetone), insoluble in water |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Co-O Bond Length | ~1.89 Å |

| O-Co-O Bond Angle (in chelate ring) | ~96.5° |

Spectroscopic Characterization

The electronic and molecular structure of Co(acac)₃ can be thoroughly investigated using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Co(acac)₃ provides valuable information about the coordination of the acetylacetonate ligand to the cobalt center.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the Co(acac)₃ sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~1590 | C=O stretching |

| ~1520 | C=C stretching |

| ~1260 | C-CH₃ stretching |

| ~1020 | C-H in-plane bending |

| ~930 | C-CH₃ rocking |

| ~680 | Co-O stretching |

| ~460 | Co-O bending |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Co(acac)₃ is characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

-

Solution Preparation: Prepare a dilute solution of Co(acac)₃ in a suitable solvent, such as acetonitrile (B52724) or chloroform.

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a quartz cuvette.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~595 | ~130 | ¹A₁g → ¹T₁g (d-d transition) |

| ~324 | ~8,000 | π → π* (intraligand transition) |

| ~290 | ~15,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its diamagnetic nature, Co(acac)₃ exhibits sharp signals in both ¹H and ¹³C NMR spectra, providing clear structural information.

-

Sample Preparation: Dissolve a small amount of Co(acac)₃ in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.5 | s | γ-CH |

| ¹H | ~2.2 | s | CH₃ |

| ¹³C | ~190 | s | C=O |

| ¹³C | ~100 | s | γ-CH |

| ¹³C | ~26 | s | CH₃ |

Electrochemical Properties

The redox behavior of Co(acac)₃ can be investigated by cyclic voltammetry (CV), which provides insights into the stability of its different oxidation states.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of the complex in a suitable solvent (e.g., propylene (B89431) carbonate or DMSO) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

-

Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a defined range.

The electrochemical reduction of Co(acac)₃ to Co(acac)₃⁻ is typically an irreversible process. The voltammogram may also show features corresponding to the adsorption of the complex onto the electrode surface.

Reactivity and Applications

Catalysis

Co(acac)₃ is a versatile catalyst precursor for a variety of organic transformations, including:

-

Oxidation reactions: It can catalyze the oxidation of alcohols and alkenes.[2]

-

Polymerization: It is used as a catalyst for the polymerization of olefins.[2]

-

Cross-coupling reactions: It can be reduced in situ to generate catalytically active lower-valent cobalt species for cross-coupling reactions.

Materials Science

Co(acac)₃ serves as a precursor for the synthesis of cobalt-containing materials:

-

Cobalt Oxide Nanoparticles: Thermal decomposition of Co(acac)₃ is a common method for the preparation of cobalt oxide (Co₃O₄) nanoparticles, which have applications in energy storage and catalysis.[2][3]

Role in Drug Development

While Co(acac)₃ itself is not a therapeutic agent, the broader class of cobalt complexes is gaining significant attention in drug development, particularly as potential anticancer agents. The core principles of their activity can inform the design of novel Co(acac)₃-based therapeutics.

Mechanisms of Action of Cobalt Complexes

Cobalt complexes can exert their biological effects through several mechanisms:

-

DNA Binding and Cleavage: Some cobalt complexes can interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells.

-

Bioreductive Activation: The relatively inert Co(III) center can be reduced to the more labile Co(II) in the hypoxic environment characteristic of solid tumors. This reduction can trigger the release of cytotoxic ligands or activate the complex to bind to biological targets.

-

Enzyme Inhibition: Cobalt complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival.

Cobalt Tris(acetylacetonate) in Anticancer Research

Recent studies have begun to explore the therapeutic potential of complexes containing the acetylacetonate ligand. For instance, mixed-ligand cobalt(III) complexes incorporating acetylacetonate have been synthesized and shown to bind to DNA and exhibit in vitro cytotoxicity against human breast cancer cell lines (MCF-7).[4] The design of these complexes often involves modifying the ligands to enhance their biological activity and selectivity.

Furthermore, the principle of bioreductive activation is being exploited in the design of Co(III) prodrugs. For example, Co(III) complexes with acetylacetonate and nitrogen mustard ligands have been investigated as hypoxia-selective anticancer agents.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and characterization of Co(acac)₃.

Conclusion

Cobalt tris(acetylacetonate) is a fundamentally important coordination complex with a rich and varied chemistry. Its straightforward synthesis, well-defined structure, and diverse reactivity make it a valuable tool for researchers in both academic and industrial settings. The detailed protocols and tabulated data provided in this guide are intended to serve as a practical resource for its application in the laboratory. Furthermore, the burgeoning field of medicinal inorganic chemistry highlights the potential for developing novel therapeutics based on cobalt complexes, including those derived from or inspired by the Co(acac)₃ scaffold. Future research in this area may unlock new applications for this versatile complex in drug discovery and development.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cobalt(III) complexes as potential anticancer agents: Physicochemical, structural, cytotoxic activity and DNA/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Cobalt(III) Tris(acetylacetonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(III) tris(acetylacetonate), a coordination complex with the formula Co(C₅H₇O₂)₃, is a green, diamagnetic solid soluble in organic solvents.[1] Abbreviated as Co(acac)₃, this compound serves as a valuable precursor and catalyst in various chemical transformations, including the formation of carbon-carbon bonds and oxidation reactions.[2] Its well-defined structure and rich spectroscopic features make it an excellent subject for detailed analytical characterization. This technical guide provides an in-depth overview of the spectroscopic properties of Co(acac)₃, complete with experimental protocols and data presented for easy reference.

Molecular Structure and Electronic Configuration

Co(acac)₃ features a central cobalt(III) ion octahedrally coordinated by three bidentate acetylacetonate (B107027) (acac) ligands.[1][3] The complex possesses D₃ symmetry, rendering it chiral.[1] The Co(III) center, with a d⁶ electronic configuration, adopts a low-spin state in this complex.[4][5] This results in a diamagnetic compound with no unpaired electrons, a key characteristic that significantly influences its Nuclear Magnetic Resonance (NMR) spectrum.[4][5]

Spectroscopic Data

The spectroscopic characterization of Co(acac)₃ provides crucial insights into its electronic structure, bonding, and purity. The following tables summarize the key spectroscopic data obtained from various analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the complex. The spectrum of Co(acac)₃ is characterized by bands corresponding to d-d transitions (ligand field) and ligand-to-metal charge transfer (LMCT) transitions.

| Wavelength (λmax) / Wavenumber (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Reference |

| ~590 nm (~16950 cm⁻¹) | ~125 | Chloroform | ¹A₁g → ¹T₁g (d-d) | |

| ~324 nm (~30860 cm⁻¹) | ~4000 | Chloroform | π → π* (intraligand) | |

| 2.1 eV (~589 nm) | - | Acetonitrile | Ligand-field states | [2][6] |

| >2.4 eV (>~516 nm) | - | Acetonitrile | Ligand-to-metal charge transfer (LMCT) | [2][6] |

| 269 nm | 264 | DMF | - | [7] |

| 293 nm | 232 | DMF | - | [7] |

| 607 nm | 437 | DMF | - | [7] |

| 672 nm | 698 | DMF | - | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the vibrational modes of the acetylacetonate ligands and the Co-O bonds. The key absorption bands are indicative of the coordination of the acac ligand to the cobalt center.

| Frequency (cm⁻¹) | Assignment | Reference |

| ~1590 cm⁻¹ | C=O stretching | |

| ~1520 cm⁻¹ | C=C stretching | |

| ~1280 cm⁻¹ | C-CH₃ stretching + C-H bending | |

| ~1020 cm⁻¹ | C-H in-plane bending | |

| ~930 cm⁻¹ | C-CH₃ stretching | |

| ~680 cm⁻¹ | Co-O stretching | |

| ~460 cm⁻¹ | Co-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a diamagnetic complex, Co(acac)₃ exhibits sharp, well-resolved NMR spectra, providing clear information about the ligand environment.[4][5]

¹H NMR (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~5.5 | s | γ-CH | |

| ~2.2 | s | CH₃ |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~190 | C=O | |

| ~100 | γ-CH | |

| ~28 | CH₃ |

Mass Spectrometry

Electron ionization mass spectrometry of Co(acac)₃ reveals fragmentation patterns that can elucidate the structure and stability of the complex. The NIST WebBook provides mass spectral data for Cobalt tris(acetylacetonate).[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following sections outline the protocols for the key experiments.

Synthesis of Cobalt(III) Tris(acetylacetonate)

A common method for the synthesis of Co(acac)₃ involves the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).[1]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

10% Hydrogen peroxide (H₂O₂)

-

Ethanol

Procedure:

-

In a flask, a mixture of cobalt(II) carbonate and acetylacetone is heated.[9]

-

Hydrogen peroxide is added dropwise to the heated mixture to oxidize the cobalt(II) to cobalt(III).[9]

-

The reaction mixture is then cooled, and the resulting green solid is collected by vacuum filtration.

-

The crude product is recrystallized from a suitable solvent, such as hot petroleum ether or a methylene (B1212753) chloride-ethanol mixture, to yield green needles.[5][10]

UV-Visible Spectroscopy Protocol

Instrumentation:

-

A standard double-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a solution of Co(acac)₃ of a known concentration (e.g., 0.01 M or 0.05 M) in a suitable solvent such as acetonitrile, chloroform, or ethanol.[6][11]

-

Use a quartz cuvette with a 1 mm or 1 cm path length.[6]

-

Record the spectrum over a range of approximately 200-800 nm.

-

A solvent blank should be run for baseline correction.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Prepare the sample as a KBr pellet or a Nujol mull.[10]

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For a Nujol mull, grind the sample with a drop of Nujol oil and place the paste between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Dissolve an appropriate amount of the Co(acac)₃ sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4][5]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra. Due to the diamagnetic nature of the complex, standard acquisition parameters can be used. For quantitative ¹³C NMR, a relaxation agent like Cr(acac)₃ can be added to shorten the long relaxation times of quaternary carbons, although this is generally not necessary for routine characterization of Co(acac)₃.[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of Co(acac)₃.

Caption: Experimental workflow for Co(acac)₃ characterization.

Conclusion

The spectroscopic properties of Cobalt(III) tris(acetylacetonate) are well-defined and provide a comprehensive picture of its molecular and electronic structure. The diamagnetic nature of this d⁶ low-spin complex simplifies its NMR analysis, yielding sharp and informative spectra. UV-Vis and IR spectroscopy further complement this understanding by probing the electronic transitions and vibrational modes within the molecule. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers and professionals working with this important cobalt complex.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Fast Transient Absorption Study of Co(AcAc)3 [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. magritek.com [magritek.com]

- 5. azom.com [azom.com]

- 6. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 9. scribd.com [scribd.com]

- 10. webdelprofesor.ula.ve [webdelprofesor.ula.ve]

- 11. scribd.com [scribd.com]

- 12. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

An In-depth Technical Guide to the Magnetic Properties of Cobalt(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(III) acetylacetonate (B107027), [Co(acac)₃], is an octahedral coordination complex that has garnered significant interest in various fields, including catalysis and materials science. A thorough understanding of its electronic structure and magnetic properties is crucial for its application and for the development of novel cobalt-based compounds. This technical guide provides a comprehensive overview of the magnetic characteristics of [Co(acac)₃], detailing its theoretical underpinnings, experimental determination, and key quantitative data.

Tris(acetylacetonato)cobalt(III) is a green, crystalline solid that is soluble in organic solvents.[1] The acetylacetonate (acac) anion acts as a bidentate ligand, coordinating to the central cobalt ion through its two oxygen atoms to form a stable chelate ring.[2] The overall geometry of the complex is octahedral.[1]

Theoretical Framework: Crystal Field Theory

The magnetic properties of [Co(acac)₃] are best understood through the lens of Crystal Field Theory (CFT).[3] In an octahedral environment, the degeneracy of the five d-orbitals of the central metal ion is lifted. They split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[4] The energy separation between these levels is denoted as Δo (the crystal field splitting energy).[3]

The Cobalt(III) ion has a d⁶ electronic configuration. The filling of these six electrons into the t₂g and e_g orbitals depends on the relative magnitudes of Δo and the pairing energy (P), which is the energy required to pair two electrons in the same orbital.

-

High-Spin vs. Low-Spin: If Δo < P (weak-field ligand), electrons will occupy the higher-energy e_g orbitals before pairing in the t₂g orbitals, leading to a high-spin complex with unpaired electrons.[5] Conversely, if Δo > P (strong-field ligand), it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex.[5]

For [Co(acac)₃], the acetylacetonate ligand is considered a strong-field ligand, leading to a large Δo.[5] Consequently, all six d-electrons pair up in the t₂g orbitals, resulting in a low-spin electronic configuration of (t₂g)⁶(e_g)⁰ .[5] With no unpaired electrons, Cobalt(III) acetylacetonate is predicted to be diamagnetic .[1][6]

Synthesis of Cobalt(III) Acetylacetonate

A common method for the synthesis of [Co(acac)₃] involves the oxidation of a Cobalt(II) salt in the presence of acetylacetone.

Reaction:

2 CoCO₃ + 6 H(acac) + H₂O₂ → 2 [Co(acac)₃] + 4 H₂O + 2 CO₂[1]

Experimental Protocol:

-

To a flask, add 2.5 g of cobalt(II) carbonate and 20 mL of acetylacetone.

-

Heat the mixture to 90°C with stirring.

-

Slowly add 30 mL of a 10% hydrogen peroxide solution dropwise over approximately 30 minutes.

-

Continue heating for an additional 15 minutes.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the dark green solid, wash with cold water, and dry.[6]

Experimental Determination of Magnetic Properties

The magnetic susceptibility of [Co(acac)₃] can be experimentally determined using methods such as the Guoy method or the Evans method.

Guoy Method

The Guoy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. A long, cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field strength and the other is in a region of negligible field. Diamagnetic materials will be repelled by the magnetic field, leading to an apparent decrease in mass.

Experimental Protocol:

-

A cylindrical sample tube is filled with the substance to be tested.

-

The tube is suspended from a balance, with the bottom of the sample in the strongest part of a magnetic field and the top in a region of near-zero field.

-

The mass of the sample is measured with the magnetic field off and then with the magnetic field on.

-

The change in mass is used to calculate the gram magnetic susceptibility (χg), which can then be converted to the molar magnetic susceptibility (χM).

Evans Method (NMR Spectroscopy)

The Evans method is a more modern and widely used technique that utilizes an NMR spectrometer to determine the magnetic susceptibility of a substance in solution.[6] The presence of a paramagnetic species in a solution will cause a shift in the resonance frequency of a reference compound (often the solvent or an inert internal standard like TMS). Diamagnetic compounds, however, produce no such shift. The observation of sharp, unshifted NMR signals for [Co(acac)₃] is a strong indicator of its diamagnetic nature.[6][7]

Experimental Protocol:

-

Prepare a solution of the paramagnetic complex of known concentration in a suitable deuterated solvent.

-

A reference solution (the pure solvent or a solution containing an inert reference) is placed in a capillary tube, which is then placed inside the NMR tube containing the sample solution.

-

The ¹H NMR spectrum is acquired.

-

The difference in the chemical shift (Δδ) of the reference signal between the sample and the reference is measured.

-

The molar magnetic susceptibility (χM) is calculated using the following equation:

χM = (Δδ * M) / (c * χ_ref)

where M is the molar mass of the substance, c is the concentration, and χ_ref is a constant related to the reference.

Quantitative Data

The following table summarizes the key magnetic and spectroscopic data for Cobalt(III) acetylacetonate.

| Property | Value | Method/Reference |

| Magnetic Behavior | Diamagnetic | [1][6] |

| Number of Unpaired Electrons | 0 | [5][6] |

| Effective Magnetic Moment (μ_eff) | 0 B.M. | Calculated from unpaired electrons |

| Molar Magnetic Susceptibility (χ_M) | Diamagnetic (negative value) | Expected, specific value not found |

| Diamagnetic Correction (acac⁻ ligand) | -62.5 x 10⁻⁶ cm³/mol | [3] |

| Crystal Field Splitting Energy (Δo) | ~24,270 cm⁻¹ (~2.90 eV) | Calculated from UV-Vis spectrum[8] |

| ¹H NMR Chemical Shifts (in CDCl₃) | Sharp resonances, characteristic of a diamagnetic complex. | [6][7] |

| δ ≈ 2.2 ppm (s, 18H, -CH₃) | [6][7] | |

| δ ≈ 5.5 ppm (s, 3H, -CH) | [6][7] | |

| ¹³C NMR Chemical Shifts (in CDCl₃) | Three distinct resonances are expected due to the symmetry of the complex. | [2] |

| Specific chemical shifts not readily available in cited literature. | ||

| UV-Vis Absorption Maximum (λ_max) | ~412 nm in toluene | [8] |

Signaling Pathways and Experimental Workflows

Crystal Field Splitting in Octahedral [Co(acac)₃]

The following diagram illustrates the d-orbital splitting for a d⁶ metal ion in a strong octahedral field, leading to a low-spin, diamagnetic complex.

Caption: d-orbital splitting diagram for Co(III) in a strong octahedral field.

Experimental Workflow for Magnetic Susceptibility Measurement by Evans Method

This diagram outlines the key steps involved in determining the magnetic susceptibility of [Co(acac)₃] using the Evans NMR method.

Caption: Workflow for the Evans method of magnetic susceptibility measurement.

Conclusion

Cobalt(III) acetylacetonate is a classic example of a low-spin, diamagnetic octahedral complex. Its magnetic properties are a direct consequence of the strong crystal field exerted by the acetylacetonate ligands, which forces the six d-electrons of the Co(III) ion to pair in the lower energy t₂g orbitals. This results in a complex with zero unpaired electrons and no net magnetic moment. The diamagnetic nature of [Co(acac)₃] can be readily confirmed experimentally using techniques such as the Guoy method or, more commonly, by the lack of peak shifting in its NMR spectrum as per the Evans method. The principles illustrated by the magnetic properties of [Co(acac)₃] are fundamental to the understanding of coordination chemistry and are crucial for the rational design of new metal complexes with desired electronic and magnetic characteristics for applications in catalysis and drug development.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]

- 4. Electronic Structure and Magnetic Properties of a High‐Spin MnIII Complex: [Mn(mesacac)3] (mesacac=1,3‐Bis(2,4,6‐trimethylphenyl)‐propane‐1,3‐dionato) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sapub.org [sapub.org]

- 6. magritek.com [magritek.com]

- 7. azom.com [azom.com]

- 8. Solved Consider the electronic spectrum of [Co(acac)3] and | Chegg.com [chegg.com]

The Electrochemical Landscape of Cobalt Tris(acetylacetonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electrochemical behavior of Cobalt tris(acetylacetonate), Co(acac)3. As a versatile coordination compound, understanding its redox properties is crucial for its application in catalysis, materials science, and as a model system in biochemistry.[1] This document provides a comprehensive overview of its electrochemical characteristics, detailed experimental methodologies, and visual representations of the underlying processes.

Introduction to Cobalt Tris(acetylacetonate)

Cobalt tris(acetylacetonate) is a coordination complex with the formula Co(C₅H₇O₂)₃.[2] In this complex, a central cobalt atom in the +3 oxidation state is coordinated to three bidentate acetylacetonate (B107027) ligands, resulting in an octahedral geometry.[1][2] This green, diamagnetic solid is soluble in organic solvents, which facilitates its use in homogeneous catalysis.[2] The electrochemical behavior of Co(acac)₃ is primarily centered around the reduction of the Co(III) center.

Electrochemical Reduction of Co(acac)₃

The electrochemical reduction of Co(acac)₃ has been investigated in various non-aqueous solvents. Studies employing techniques such as DC polarography, cyclic voltammetry, controlled potential coulometry, and chronoamperometry have revealed that the reduction process is complex and solvent-dependent.[3][4]

In solvents like propylene (B89431) carbonate and dimethyl sulfoxide (B87167) (DMSO), the reduction of Co(acac)₃ at a mercury electrode is characterized by an irreversible, diffusion-controlled one-electron transfer process.[3][4] However, the process is often complicated by adsorption phenomena, particularly in propylene carbonate.[3]

The primary reduction step involves the addition of one electron to the Co(III) center to form the Co(II) species:

Co(acac)₃ + e⁻ → [Co(acac)₃]⁻

Following the electron transfer, the resulting [Co(acac)₃]⁻ anion can undergo dissociation, releasing an acetylacetonate ligand:

[Co(acac)₃]⁻ → Co(acac)₂ + (acac)⁻

The released acetylacetonate anion can then react with the mercury electrode, leading to additional electrochemical signals.[3]

Quantitative Electrochemical Data

The following tables summarize the key quantitative data obtained from electrochemical studies of Co(acac)₃.

Table 1: Polarographic Data for the Reduction of Co(acac)₃

| Solvent | Supporting Electrolyte | Half-Wave Potential (E₁/₂) vs. Ag/AgCl | Process Characteristics |

| Propylene Carbonate | 0.2 M Tetrabutylammonium perchlorate (B79767) (TBAP) | -0.89 V | Irreversible, diffusion-controlled |

| Dimethyl Sulfoxide | 0.2 M TBAP | -0.92 V | Irreversible, diffusion-controlled |

Data extracted from Murray and Hiller, 1982.[3]

Table 2: Cyclic Voltammetry Data for the Reduction of Co(acac)₃

| Solvent | Supporting Electrolyte | Cathodic Peak Potential (Epc) vs. Ag/AgCl (at 100 mV/s) | Anodic Peak | Process Characteristics |

| Propylene Carbonate | 0.2 M TBAP | -0.95 V | Absent | Irreversible |

| Dimethyl Sulfoxide | 0.2 M TBAP | -1.00 V | Absent | Irreversible |

Data extracted from Murray and Hiller, 1982.[3]

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical analysis of Co(acac)₃.

General Electrochemical Setup

A standard three-electrode system is typically used for cyclic voltammetry and other electrochemical measurements.[5] This setup consists of a working electrode, a reference electrode, and a counter electrode.[5] A potentiostat is used to control the potential applied between the working and reference electrodes and to measure the resulting current.[5]

Detailed Methodology from Literature